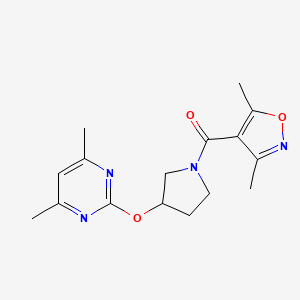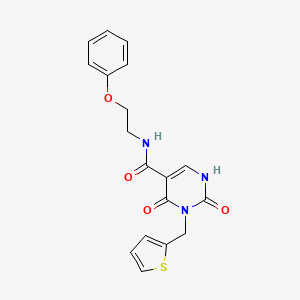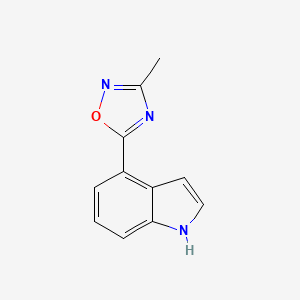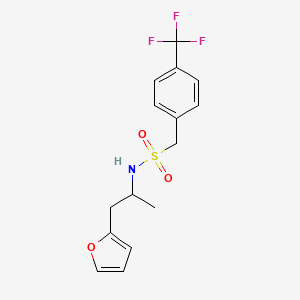
5-Cyclobutyl-1H-pyrazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 1779480-21-5 . It has a molecular weight of 150.18 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Pyrazole compounds, such as this compound, can be synthesized through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O/c11-5-7-4-8(10-9-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10) . This indicates that the compound has a cyclobutyl group attached to the 5-position of a 1H-pyrazole ring, and a carbaldehyde group attached to the 3-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry
5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is a derivative of pyrazole, a heterocyclic scaffold known for its significance in organic synthesis and medicinal chemistry. Pyrazoles serve as pharmacophores in various biologically active compounds and are utilized as synthons in organic synthesis due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, employing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies enable the annelation of different heterocyclic nuclei with pyrazoles, extending the heterocyclic system categories and providing a foundation for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Organometallic Chemistry
The organometallic chemistry of Group 5 metal complexes, including those with pyrazolyl ligands, demonstrates the versatility of pyrazole derivatives in modeling metalloprotein interactions and developing organometallic compounds. Studies on vanadium, niobium, and tantalum complexes with pyrazolyl ligands have contributed to understanding their physico-chemical properties and potential organometallic applications, indicating a rich avenue for future research in this domain (Etienne, 1996).
Therapeutic Applications
Pyrazolines, including derivatives of this compound, exhibit a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives, supported by patent literature and general research, highlight their potential in pharmaceutical compositions and as leads for novel drug development. These derivatives' multifaceted pharmacological profiles underscore their significance in therapeutic research and the ongoing need to explore new aspects and functionalities of pyrazolines (Shaaban, Mayhoub, & Farag, 2012).
Multicomponent Synthesis
The multicomponent synthesis (MCR) approach for pyrazole derivatives emphasizes the efficiency and atom economy of creating biologically active molecules containing the pyrazole moiety. This review highlights recent advancements in MCR for synthesizing pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. The comprehensive overview of synthetic mechanisms, analytical data, and biological activities of these derivatives showcases the ongoing innovation in pyrazole chemistry and its relevance to drug discovery (Becerra, Abonía, & Castillo, 2022).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-cyclobutyl-1H-pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-7-4-8(10-9-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVPRWFWIQNECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1779480-21-5 |
Source


|
| Record name | 5-cyclobutyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2440888.png)

![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2440894.png)
![4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2440895.png)
![1-Cyclohexyl-4-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperazine](/img/structure/B2440896.png)

![N-(3-fluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2440900.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2440903.png)

![2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole](/img/structure/B2440905.png)
![4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide](/img/structure/B2440909.png)
